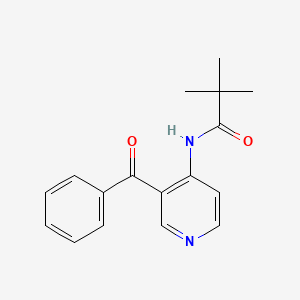

N-(3-benzoylpyridin-4-yl)pivalamide

Description

N-(3-benzoylpyridin-4-yl)pivalamide: is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol It is characterized by the presence of a benzoyl group attached to a pyridine ring, which is further connected to a pivalamide moiety

Properties

IUPAC Name |

N-(3-benzoylpyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-14-9-10-18-11-13(14)15(20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVELYRNIVOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzoylpyridin-4-yl)pivalamide typically involves the reaction of 3-benzoylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-benzoylpyridine+pivaloyl chloridetriethylamineN-(3-benzoylpyridin-4-yl)pivalamide

Industrial Production Methods: Industrial production of N-(3-benzoylpyridin-4-yl)pivalamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-benzoylpyridin-4-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzoyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyridines.

Scientific Research Applications

N-(3-benzoylpyridin-4-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-benzoylpyridin-4-yl)pivalamide involves its interaction with specific molecular targets. The benzoyl and pyridine moieties can interact with enzymes and receptors, modulating their activity. The pivalamide group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- N-(3-benzoylpyridin-4-yl)acetamide

- N-(3-benzoylpyridin-4-yl)propionamide

- N-(3-benzoylpyridin-4-yl)butyramide

Comparison: N-(3-benzoylpyridin-4-yl)pivalamide is unique due to the presence of the pivalamide group, which imparts greater steric hindrance and stability compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Biological Activity

N-(3-benzoylpyridin-4-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and receptor modulation. This article synthesizes current research findings, including biological evaluations, structure-activity relationships (SAR), and case studies involving this compound.

Chemical Structure and Properties

N-(3-benzoylpyridin-4-yl)pivalamide can be described by its molecular formula, which indicates the presence of a benzoyl group attached to a pyridine ring, along with a pivalamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to N-(3-benzoylpyridin-4-yl)pivalamide. For instance, derivatives featuring similar structural motifs have shown promising activity against various cancer cell lines. The compound's ability to modulate retinoid X receptor alpha (RXRα) has been highlighted in research where it was demonstrated that certain derivatives exhibited strong antagonist activity with an EC50 value of 1.68 µM against RXRα, leading to significant anti-proliferative effects on human cancer cell lines such as HepG2 and A549 .

Table 1: Anticancer Activity of Compounds Related to N-(3-benzoylpyridin-4-yl)pivalamide

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6A | HepG2 | <10 | RXRα antagonist |

| 6A | A549 | <10 | Induces apoptosis via caspase-3 |

| 6B | MRC-5 | >100 | Low cytotoxicity |

The studies indicate that the introduction of specific substituents at the C-4 position of the pyridine ring significantly enhances the anticancer activity, establishing a clear SAR .

The mechanism through which N-(3-benzoylpyridin-4-yl)pivalamide exerts its biological effects involves selective binding to RXRα and subsequent induction of apoptosis in cancer cells. The compound has been shown to inhibit RXRα transactivation and promote cleavage of poly ADP-ribose polymerase (PARP), which is indicative of apoptotic pathways being activated .

Case Studies

Case Study 1: RXRα Modulation

In a study focusing on RXRα antagonists, N-(3-benzoylpyridin-4-yl)pivalamide derivatives were synthesized and evaluated for their ability to inhibit RXRα-dependent transcription. The results demonstrated that these compounds could effectively reduce RXRα activity in a dose-dependent manner, highlighting their potential as therapeutic agents in cancer treatment .

Case Study 2: Cytotoxicity Assessment

Another significant evaluation involved assessing the cytotoxic effects of similar compounds on hypoxic tumor cells. The results indicated that certain derivatives exhibited selective cytotoxicity under hypoxic conditions, suggesting that they could serve as effective bioreductive agents targeting tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.